
S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate: is a synthetic compound with a complex structure that includes a pyridyl group, an aza-steroid backbone, and a carbothioate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate typically involves multiple steps, including oxidation, ammoniumation, dehydration, and dehydrogenation. One common starting material is 4-androstene-3,17-dione, which undergoes a series of chemical transformations to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology and Medicine: It is being investigated for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development .
Industry: In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and affect cellular processes .
Comparación Con Compuestos Similares
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A related compound with a similar structure but different functional groups.
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-(N-tert-butylcarboxamide): Another similar compound used in the synthesis of finasteride.
Uniqueness: S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate is unique due to its combination of a pyridyl group and a carbothioate functional group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C24H30N2O2S |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
S-pyridin-2-yl (1S,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbothioate |
InChI |
InChI=1S/C24H30N2O2S/c1-23-12-10-17-15(6-9-19-24(17,2)13-11-20(27)26-19)16(23)7-8-18(23)22(28)29-21-5-3-4-14-25-21/h3-5,11,13-19H,6-10,12H2,1-2H3,(H,26,27)/t15-,16-,17?,18+,19+,23-,24+/m0/s1 |
Clave InChI |
FOOJBYZHQBYLFU-LOKVVRHBSA-N |
SMILES isomérico |
C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C(=O)SC4=CC=CC=N4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)SC4=CC=CC=N4)CCC5C3(C=CC(=O)N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)

![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
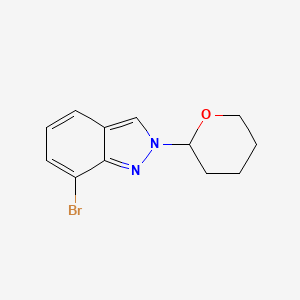
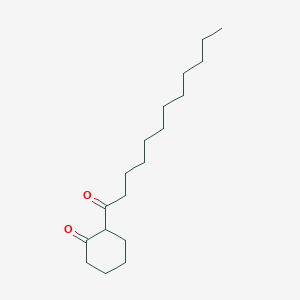
![3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
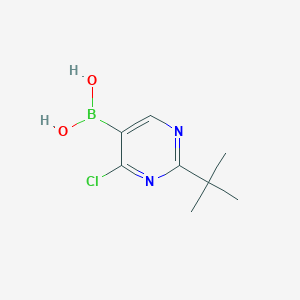
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
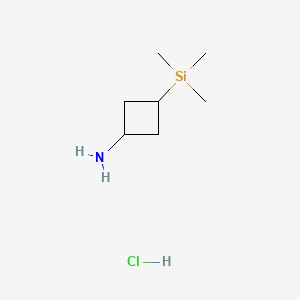
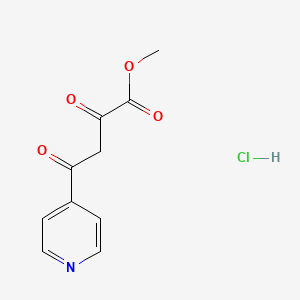
![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
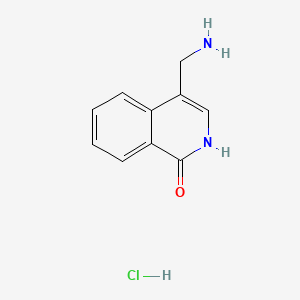
![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
